molecular formula C13H9FN2O2S2 B7831302 3-[(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid

3-[(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid

Cat. No.: B7831302
M. Wt: 308.4 g/mol
InChI Key: XZRQBHDGHWATOB-UHFFFAOYSA-N
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Description

3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid is a heterocyclic compound that features a benzothieno[3,2-d]pyrimidine core. This compound is of interest due to its potential pharmacological properties, particularly in the field of anti-inflammatory and anticancer research .

Properties

IUPAC Name

3-[(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S2/c14-7-2-1-3-8-10(7)11-12(20-8)13(16-6-15-11)19-5-4-9(17)18/h1-3,6H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRQBHDGHWATOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC3=C2N=CN=C3SCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 9-fluoro-1-benzothiophene-2-carboxylic acid with thiourea to form the benzothieno[3,2-d]pyrimidine core. This intermediate is then further reacted with 3-chloropropanoic acid under basic conditions to yield the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid involves its interaction with molecular targets such as the COX-2 enzyme. By binding to the active site of COX-2, the compound inhibits its activity, leading to reduced inflammation and potentially inhibiting cancer cell proliferation. The compound’s fluorescent properties also allow it to be used in imaging applications to track biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid is unique due to its combination of a fluorine atom and a thioether linkage, which enhances its biological activity and fluorescent properties. This makes it a promising candidate for further research and development in medicinal chemistry .

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